C25H20F2N2O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-(2,4-difluorobenzoyl)-6-[[2-(2-furanyl)-1-methylethyl]amino]-1-phenyl- involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and reduce costs. The process typically includes large-scale reactions under controlled conditions to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-(2,4-difluorobenzoyl)-6-[[2-(2-furanyl)-1-methylethyl]amino]-1-phenyl-: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile or electrophile used .
Scientific Research Applications
2(1H)-Pyridinone, 5-(2,4-difluorobenzoyl)-6-[[2-(2-furanyl)-1-methylethyl]amino]-1-phenyl-: has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-(2,4-difluorobenzoyl)-6-[[2-(2-furanyl)-1-methylethyl]amino]-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2(1H)-Pyridinone, 5-(2,4-difluorobenzoyl)-6-[[2-(2-furanyl)-1-methylethyl]amino]-1-phenyl- include:
2(1H)-Pyridinone derivatives: These compounds share the pyridinone core structure and may have similar chemical and biological properties.
Difluorobenzoyl compounds: These compounds contain the difluorobenzoyl group and may exhibit similar reactivity and applications.
Furanyl-substituted compounds: These compounds have the furanyl substituent and may have similar chemical behavior
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 5-(2,4-difluorobenzoyl)-6-[[2-(2-furanyl)-1-methylethyl]amino]-1-phenyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H20F2N2O3 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-5-(2,4-dimethylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C25H20F2N2O3/c1-14-8-11-20(15(2)12-14)28-24(30)21-22(16-9-10-18(26)19(27)13-16)29(32-23(21)25(28)31)17-6-4-3-5-7-17/h3-13,21-23H,1-2H3 |
InChI Key |
MJRFWFVTWDACHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC(=C(C=C5)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.